molecular formula C13H13NO B5126284 N-(2-naphthyl)propanamide CAS No. 2760-34-1

N-(2-naphthyl)propanamide

Cat. No.: B5126284
CAS No.: 2760-34-1
M. Wt: 199.25 g/mol
InChI Key: ANSXPRRSRBMNGN-UHFFFAOYSA-N
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Description

N-(2-naphthyl)propanamide is an organic compound with the molecular formula C13H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propanamide group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-naphthyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with propionic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of 2-naphthylamine with propionic acid. This reaction is carried out at room temperature and yields the desired amide product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-naphthyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-naphthyl)propanamide involves its interaction with specific molecular targets. For instance, in antibacterial studies, it has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

N-(2-naphthyl)propanamide can be compared with other naphthalene derivatives such as:

    6-methoxy-2-naphthylpropanamide: Known for its antibacterial activity.

    2-naphthylamine: A precursor in the synthesis of various naphthalene derivatives.

    Naphthoquinone: An oxidized form of naphthalene with distinct chemical properties.

Properties

IUPAC Name

N-naphthalen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSXPRRSRBMNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279355
Record name N-(2-naphthyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760-34-1
Record name NSC12421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-naphthyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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